REACTION_SMILES
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[CH3:36][N:37]([CH3:38])[CH:39]=[O:40].[CH3:42][CH2:43][O:44][C:45](=[O:46])[CH3:47].[Cl:1][CH:2]1[CH:3]([c:24]2[c:25]([F:31])[c:26]([F:30])[cH:27][cH:28][cH:29]2)[CH2:4][CH2:5][CH:6]([O:13][Si:14]([CH:15]([CH3:16])[CH3:17])([CH:18]([CH3:19])[CH3:20])[CH:21]([CH3:22])[CH3:23])[c:7]2[n:8][cH:9][cH:10][cH:11][c:12]21.[N-:33]=[N+:34]=[N-:35].[Na+:32].[OH2:41]>>[CH:2]1([N:33]=[N+:34]=[N-:35])[CH:3]([c:24]2[c:25]([F:31])[c:26]([F:30])[cH:27][cH:28][cH:29]2)[CH2:4][CH2:5][CH:6]([O:13][Si:14]([CH:15]([CH3:16])[CH3:17])([CH:18]([CH3:19])[CH3:20])[CH:21]([CH3:22])[CH3:23])[c:7]2[n:8][cH:9][cH:10][cH:11][c:12]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(Cl)c2cccnc21)(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
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Type
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product
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Smiles
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CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |